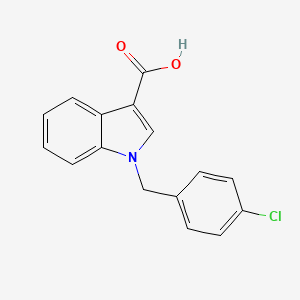
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with indole-3-carboxylic acid in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of ultrasound-assisted or solvent-free Claisen–Schmidt condensation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds such as pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: 1-(4-chlorobenzyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . It may also interact with cell membranes, leading to disruption of cellular processes .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with various biological activities.
4-chlorobenzoic acid: A degradation product of indomethacin with antibacterial properties.
Uniqueness
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole core with a 4-chlorobenzyl group and a carboxylic acid group makes it a versatile compound for various applications.
生物活性
1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, known for its diverse biological activities. The indole structure is prevalent in many biologically active molecules, contributing to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C16H12ClNO2
- Molecular Weight : 287.73 g/mol
- CAS Number : 3744270
- Structure : The compound features an indole ring with a carboxylic acid functional group and a chlorobenzyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with indole-3-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions that incorporate key intermediates.
Anticancer Activity
Indole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
In these studies, the compound demonstrated significant cytotoxicity against HCT116 cells compared to A549 cells, indicating selective activity against certain cancer types.
The mechanisms through which this compound exerts its anticancer effects may involve:
- Induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax.
- Inhibition of cell proliferation by disrupting cell cycle progression.
- Potential interaction with key signaling pathways involved in cancer cell survival.
Case Studies
Several case studies have highlighted the biological activities of indole derivatives:
- Cytotoxicity Study :
- Mechanistic Insights :
- Comparative Studies :
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPITWTRRQRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














